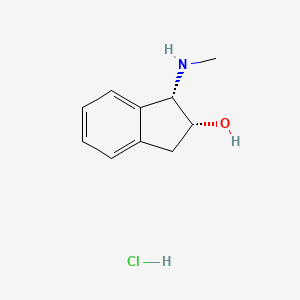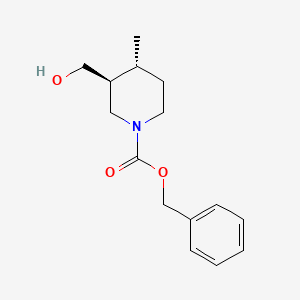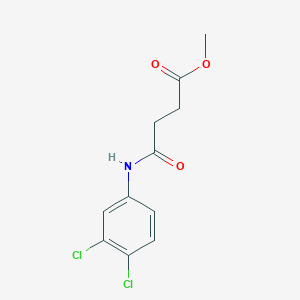
Methyl 4-(3,4-dichloroanilino)-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dichloroaniline is a dichloroaniline having the two chloro-substituents at the 3- and 4-positions . It is a gray to dark-brown crystalline solid at room temperature . It is used as an intermediate for pesticides and dyes .
Synthesis Analysis
3,4-Dichloroaniline is produced by catalytic hydrogenation of 3,4-dichloronitrobenzene with noble metal catalysts under pressure . Various types of additives prevent dehalogenation during production and reactors must be fabricated with special steel alloys to inhibit corrosion .Molecular Structure Analysis
The molecular formula of 3,4-Dichloroaniline is C6H5Cl2N . The molecular weight is 162.02 .Chemical Reactions Analysis
3,4-Dichloroaniline is incompatible with oxidizing agents, acids, acid chlorides, and acid anhydrides . It can decompose at low pH . Hydrochloric acid accelerates decomposition . It reacts at temperatures above 356°F in the presence of ferric chloride .Physical And Chemical Properties Analysis
3,4-Dichloroaniline has a melting point of 69-71 °C and a boiling point of 272 °C . It is insoluble in water . It is sensitive to prolonged exposure to heat, light, and air, and darkens in storage .Wissenschaftliche Forschungsanwendungen
Biochemical Pharmacology and Cellular Studies
- Methionine Salvage Pathway Involvement : Methyl 4-(3,4-dichloroanilino)-4-oxobutanoate derivatives, such as 4-Methylthio-2-oxobutanoic acid (MTOB), are studied for their role in the methionine salvage pathway. MTOB has been shown to inhibit the growth of several human cell lines, induce apoptosis, and reduce ornithine decarboxylase activity, suggesting potential applications in cancer research and therapy (Tang et al., 2006).
Molecular Docking and Structural Studies
- Molecular Docking and Vibrational Studies : Structural and vibrational analyses of compounds similar to Methyl 4-(3,4-dichloroanilino)-4-oxobutanoate have been conducted to understand their reactivity and potential biological activities. These studies utilize spectroscopic techniques and theoretical calculations to explore the stability, electronic properties, and non-covalent interactions of these molecules, which can provide insights into their pharmacological importance (Vanasundari et al., 2018).
Biodegradation Studies
- Environmental Biodegradation : The environmental persistence and biodegradation of compounds like 3,4-dichloroaniline, a related chemical, have been studied in aquatic environments. Chlorella pyrenoidosa, a green alga, has demonstrated the ability to degrade and remove 3,4-dichloroaniline from water, highlighting the potential of bioremediation strategies in mitigating the environmental impact of such xenobiotics (Wang et al., 2012).
Organic Synthesis and Chemical Studies
- Chemical Synthesis and Characterization : The synthesis and characterization of related β-keto ester compounds, including chiral intermediates for pharmaceutical applications, have been explored. These studies provide insights into the methodologies for synthesizing complex molecules with potential therapeutic applications (Zhang Xingxian, 2012).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
methyl 4-(3,4-dichloroanilino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2NO3/c1-17-11(16)5-4-10(15)14-7-2-3-8(12)9(13)6-7/h2-3,6H,4-5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PERIEXQXFGPQDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)NC1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3,4-dichloroanilino)-4-oxobutanoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[Methyl(phenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2971474.png)
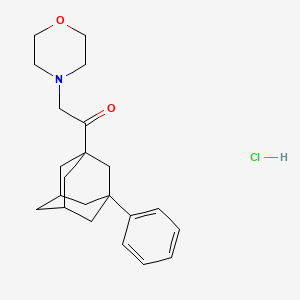
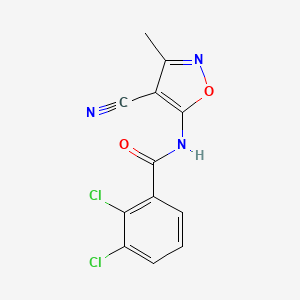
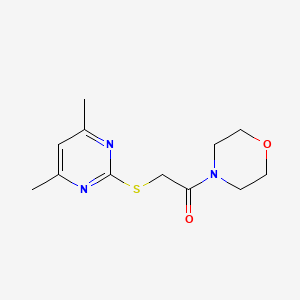
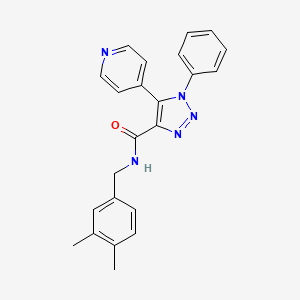
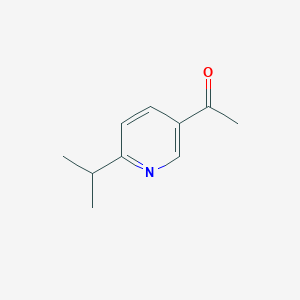
![1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2971485.png)
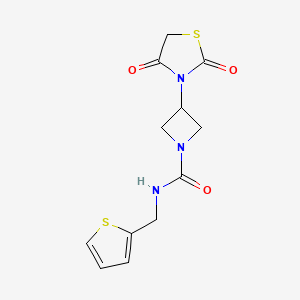
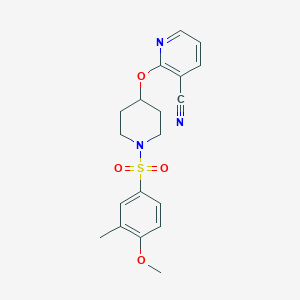
![3-(4-chlorophenyl)-5-oxo-N-phenethyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
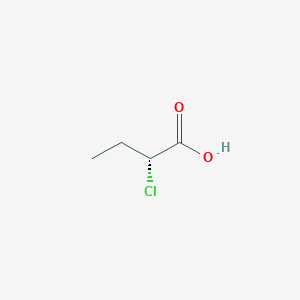
![9-(4-bromophenyl)-1,7-dimethyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2971495.png)
